N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a chlorophenyl group, and an isonicotinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone ring, followed by the introduction of the chlorophenyl group and the isonicotinamide moiety. Common reagents used in these reactions include chlorinating agents, amines, and various solvents. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide shares structural similarities with other pyrrolidinone derivatives and isonicotinamide compounds.
- Examples include N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)isonicotinamide and N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(2-ethoxyethoxy)isonicotinamide.
Uniqueness
The unique combination of functional groups in this compound imparts distinct chemical and biological properties. Its specific arrangement of atoms allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-26-8-9-27-17-10-13(6-7-21-17)19(25)22-15-11-18(24)23(12-15)16-4-2-14(20)3-5-16/h2-7,10,15H,8-9,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPVNDPLMHKWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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